molecular formula C17H20N2O4S B296195 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(3-methoxypropyl)propanamide

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(3-methoxypropyl)propanamide

Cat. No. B296195
M. Wt: 348.4 g/mol
InChI Key: UIMBFQNAUUJBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(3-methoxypropyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound A' and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

Compound A works by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. By inhibiting the activity of this pathway, compound A reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune response.
Biochemical and physiological effects:
Compound A has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune response. Compound A has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its ability to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and immune response. This makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of using compound A in lab experiments is that it may have off-target effects on other pathways, which could affect the interpretation of the results.

Future Directions

There are several potential future directions for research on compound A. One area of research could be to investigate its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to investigate the off-target effects of compound A on other pathways and to develop more specific inhibitors of the NF-κB pathway.

Synthesis Methods

The synthesis of compound A involves a multi-step process that includes the reaction of 2-naphthylamine with sulfur to form 2-aminothionaphthene, which is then reacted with acetic anhydride to form 2-acetylaminothionaphthene. This compound is then reacted with chloroacetyl chloride to form 2-(chloroacetyl)aminothionaphthene, which is then reacted with 3-methoxypropylamine to form 2-(3-methoxypropylamino)thionaphthene. Finally, this compound is reacted with acetic anhydride to form 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(3-methoxypropyl)propanamide.

Scientific Research Applications

Compound A has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Compound A has also been studied for its potential use in treating various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(3-methoxypropyl)propanamide

InChI

InChI=1S/C17H20N2O4S/c1-12(17(20)18-10-5-11-23-2)19-14-8-3-6-13-7-4-9-15(16(13)14)24(19,21)22/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,18,20)

InChI Key

UIMBFQNAUUJBJQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NCCCOC)N1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O

Canonical SMILES

CC(C(=O)NCCCOC)N1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O

solubility

50.2 [ug/mL]

Origin of Product

United States

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